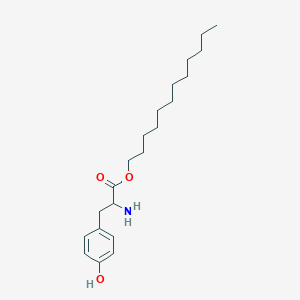

Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate

Description

Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is a synthetic amino acid derivative characterized by a dodecyl ester chain and a 4-hydroxyphenyl substituent. This structure combines lipophilic (from the long alkyl chain) and hydrophilic (from the phenolic hydroxyl group) properties, making it suitable for applications in drug delivery, surfactant chemistry, and bioactive molecule design. Its esterification enhances membrane permeability, while the hydroxyphenyl group may contribute to antioxidant or receptor-binding activities .

Properties

CAS No. |

84808-37-7 |

|---|---|

Molecular Formula |

C21H35NO3 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-8-9-10-11-16-25-21(24)20(22)17-18-12-14-19(23)15-13-18/h12-15,20,23H,2-11,16-17,22H2,1H3 |

InChI Key |

OUXAYARXDJUWFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of tyrosine with dodecanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The dodecyl chain enhances the compound’s lipophilicity, allowing it to interact with cell membranes and potentially alter membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness is best understood through systematic comparisons with analogs differing in ester chain length, substituent groups, or stereochemistry. Below is a detailed evaluation:

Substituent Effects on the Phenyl Ring

Ethyl 2-ethoxy-3-hydroxy-3-(4-hydroxyphenyl)propanoate

- Structural Differences: Contains an ethoxy group and an additional hydroxyl group on the propanoate backbone.

- Applications span organic synthesis and anti-inflammatory research .

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride

- Structural Differences : Methoxy (-OCH₃) replaces the hydroxyl (-OH) on the phenyl ring.

- Impact : Methoxy groups are less polar than hydroxyl, reducing hydrogen-bonding capacity and altering pharmacokinetics. This derivative shows moderate anticancer activity, whereas the hydroxyphenyl variant may favor antioxidant effects .

Methyl 2-amino-3-(4-(2,2,2-trifluoroethoxy)phenyl)propanoate

- Structural Differences : Trifluoroethoxy (-OCH₂CF₃) substituent instead of hydroxyl.

- Impact: The electron-withdrawing trifluoroethoxy group enhances chemical stability and lipophilicity, favoring interactions with hydrophobic biological targets.

Ester Chain Modifications

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

- Structural Differences : Shorter methyl ester chain vs. dodecyl.

- Impact : The methyl ester offers lower lipophilicity, reducing membrane permeability but improving solubility. The hydrochloride salt enhances stability and bioavailability, a feature absent in the dodecyl variant .

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

- Structural Differences: Ethyl ester and dimethylamino (-N(CH₃)₂) substituent.

- Impact: The dimethylamino group introduces basicity, enabling pH-dependent solubility and receptor interactions. The ethyl chain balances lipophilicity better than dodecyl for certain therapeutic applications .

Halogenated Analogs

Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

- Structural Differences : Fluorine atom replaces the hydroxyl group.

- This analog may exhibit enhanced blood-brain barrier penetration compared to the hydroxyphenyl variant .

Tabular Comparison of Key Compounds

| Compound Name | Molecular Formula | Key Substituents | Notable Properties | Applications |

|---|---|---|---|---|

| Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₂₁H₃₅NO₃ | Dodecyl ester, 4-hydroxyphenyl | High lipophilicity, antioxidant | Drug delivery, surfactants |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl | C₁₀H₁₄ClNO₃ | Methyl ester, hydrochloride | Improved solubility, neuroprotective | Neuroscience research |

| Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate | C₁₃H₂₀N₂O₂ | Ethyl ester, dimethylamino | pH-dependent activity, anticancer | Medicinal chemistry |

| Methyl 2-amino-3-(4-(trifluoroethoxy)phenyl)propanoate | C₁₂H₁₄F₃NO₃ | Trifluoroethoxy | High stability, hydrophobic | Targeted therapeutics |

Biological Activity

Dodecyl 2-amino-3-(4-hydroxyphenyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and immunomodulatory contexts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a long hydrophobic dodecyl chain, an amino group, and a 4-hydroxyphenyl moiety. The presence of the hydrophobic tail is significant as it enhances the compound's ability to interact with lipid membranes, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown notable activity against multidrug-resistant pathogens, including Staphylococcus aureus and Candida auris. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL against various strains, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound 1 | Candida auris | 0.5 |

| Compound 2 | MRSA | 1 |

| Compound 3 | Vancomycin-resistant Enterococcus faecalis | 0.5–2 |

| Compound 4 | Gram-negative pathogens | 8–64 |

Immunomodulatory Effects

The immunomodulatory effects of this compound have been explored in the context of its ability to act as a Toll-like receptor (TLR) agonist. Compounds that mimic the action of natural TLR agonists can stimulate both innate and adaptive immune responses. For example, diprovocims, which share structural similarities with dodecyl derivatives, have demonstrated enhanced potency in stimulating TNF-α release from macrophages in vitro . This suggests that this compound may also possess similar immunostimulatory properties.

Case Study: TLR Agonist Activity

In a comparative study, diprovocim-1 was shown to stimulate TNF-α production in human macrophages effectively. The structure-activity relationship indicated that modifications to the hydrophobic side chains could optimize activity against both human and murine TLRs without compromising efficacy . This insight could guide future research on dodecyl derivatives in enhancing immune responses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The hydrophobic dodecyl chain plays a critical role in membrane interaction and penetration, while the amino and hydroxyl groups contribute to hydrogen bonding and interactions with biological targets. Research indicates that variations in the length and saturation of the hydrophobic tail can significantly affect antimicrobial potency .

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Increased chain length | Enhanced membrane penetration |

| Hydroxyl group substitution | Altered binding affinity to targets |

| Amino group modification | Variability in antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.